molecular formula C12H12Cl3NO2 B8640912 4,4-Dimethyl-2-[(2,4,5-trichlorophenyl)methyl]-1,2-oxazolidin-3-one CAS No. 81778-12-3

4,4-Dimethyl-2-[(2,4,5-trichlorophenyl)methyl]-1,2-oxazolidin-3-one

Cat. No. B8640912
CAS RN: 81778-12-3
M. Wt: 308.6 g/mol
InChI Key: XZRQUDHPTBDXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dimethyl-2-[(2,4,5-trichlorophenyl)methyl]-1,2-oxazolidin-3-one is a useful research compound. Its molecular formula is C12H12Cl3NO2 and its molecular weight is 308.6 g/mol. The purity is usually 95%.
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properties

CAS RN

81778-12-3

Molecular Formula

C12H12Cl3NO2

Molecular Weight

308.6 g/mol

IUPAC Name

4,4-dimethyl-2-[(2,4,5-trichlorophenyl)methyl]-1,2-oxazolidin-3-one

InChI

InChI=1S/C12H12Cl3NO2/c1-12(2)6-18-16(11(12)17)5-7-3-9(14)10(15)4-8(7)13/h3-4H,5-6H2,1-2H3

InChI Key

XZRQUDHPTBDXRO-UHFFFAOYSA-N

Canonical SMILES

CC1(CON(C1=O)CC2=CC(=C(C=C2Cl)Cl)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 1.9 grams (0.029 mole) of crushed 85% pure potassium hydroxide and 1.7 grams (0.005 mole) of tetrabutylammonium bromide in 20 ml of tetrahydrofuran was added dropwise a solution of 3.0 grams (0.026 mole) of 4,4-dimethyl-3-isoxazolidinone (Example 30, Step B) and 7.1 grams (0.026 mole) of (2,4,5-trichlorophenyl)methyl bromide in 50 ml of tetrahydrofuran. The addition required one hour. Upon completion of addition the reaction mixture was stirred at ambient temperature for 1.5 hours and then filtered. The filtrate was diluted with 150 ml of methylene chloride and washed with three 75-ml portions of water. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to give an oil residue. The oil was subjected to column chromatography on silica gel. Elution was accomplished using 10% ethyl acetate in heptane. The appropriate fractions were combined and concentrated under reduced pressure to give 1.6 grams of 2-[(2,4,5 -trichlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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